3-(2-methylaminoethyl)-1H-indol-5-ol
3-(2-methylaminoethyl)-1H-indol-5-ol
N-Methylserotonin, also known as lopac-M-1514, belongs to the class of organic compounds known as serotonins. Serotonins are compounds containing a serotonin moiety, which consists of an indole that bears an aminoethyl a position 2 and a hydroxyl group at position 5. N-Methylserotonin is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Methylserotonin has been primarily detected in blood. Within the cell, N-methylserotonin is primarily located in the cytoplasm. N-Methylserotonin and S-adenosylhomocysteine can be biosynthesized from serotonin and S-adenosylmethionine through its interaction with the enzyme indolethylamine N-methyltransferase. In humans, N-methylserotonin is involved in the tryptophan metabolism pathway. Outside of the human body, N-methylserotonin can be found in citrus. This makes N-methylserotonin a potential biomarker for the consumption of this food product.
N-methylserotonin is a member of the class of tryptamines that is serotonin in which one of the hydrogens attached to the primary amino group is replaced by a methyl group. It has a role as a plant metabolite and a human metabolite. It is a member of phenols and a member of tryptamines. It derives from a serotonin.
N-methylserotonin is a member of the class of tryptamines that is serotonin in which one of the hydrogens attached to the primary amino group is replaced by a methyl group. It has a role as a plant metabolite and a human metabolite. It is a member of phenols and a member of tryptamines. It derives from a serotonin.
Brand Name:
Vulcanchem
CAS No.:
1134-01-6
VCID:
VC0071978
InChI:
InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3
SMILES:
CNCCC1=CNC2=C1C=C(C=C2)O
Molecular Formula:
C11H14N2O
Molecular Weight:
190.24 g/mol
3-(2-methylaminoethyl)-1H-indol-5-ol
CAS No.: 1134-01-6
Main Products
VCID: VC0071978
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
CAS No. | 1134-01-6 |
---|---|
Product Name | 3-(2-methylaminoethyl)-1H-indol-5-ol |
Molecular Formula | C11H14N2O |
Molecular Weight | 190.24 g/mol |
IUPAC Name | 3-[2-(methylamino)ethyl]-1H-indol-5-ol |
Standard InChI | InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3 |
Standard InChIKey | ASUSBMNYRHGZIG-UHFFFAOYSA-N |
SMILES | CNCCC1=CNC2=C1C=C(C=C2)O |
Canonical SMILES | CNCCC1=CNC2=C1C=C(C=C2)O |
Physical Description | Solid |
Description | N-Methylserotonin, also known as lopac-M-1514, belongs to the class of organic compounds known as serotonins. Serotonins are compounds containing a serotonin moiety, which consists of an indole that bears an aminoethyl a position 2 and a hydroxyl group at position 5. N-Methylserotonin is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Methylserotonin has been primarily detected in blood. Within the cell, N-methylserotonin is primarily located in the cytoplasm. N-Methylserotonin and S-adenosylhomocysteine can be biosynthesized from serotonin and S-adenosylmethionine through its interaction with the enzyme indolethylamine N-methyltransferase. In humans, N-methylserotonin is involved in the tryptophan metabolism pathway. Outside of the human body, N-methylserotonin can be found in citrus. This makes N-methylserotonin a potential biomarker for the consumption of this food product. N-methylserotonin is a member of the class of tryptamines that is serotonin in which one of the hydrogens attached to the primary amino group is replaced by a methyl group. It has a role as a plant metabolite and a human metabolite. It is a member of phenols and a member of tryptamines. It derives from a serotonin. |
Synonyms | N-methylserotonin N-methylserotonin oxalate salt |
PubChem Compound | 150885 |
Last Modified | Nov 11 2021 |
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